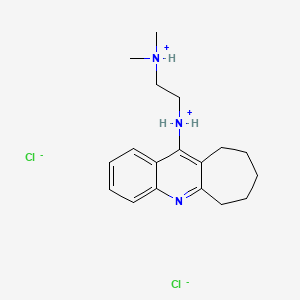
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core fused with a cycloheptane ring and functionalized with a diethylaminoethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where indole-fused cycloheptanone reacts with hydrazines to form the desired compound . Another approach involves the condensation reaction to build the seven-membered ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: PIFA, DDQ, and TMSCl are commonly used reagents.
Reduction: NaBH4 and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
科学的研究の応用
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b3,4-b’]diindole: Shares a similar cycloheptane ring structure but differs in its functional groups.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Another heterocyclic compound with distinct biological activities.
Uniqueness
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific quinoline-cycloheptane fusion and the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
18833-74-4 |
|---|---|
分子式 |
C18H27Cl2N3 |
分子量 |
356.3 g/mol |
IUPAC名 |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C18H25N3.2ClH/c1-21(2)13-12-19-18-14-8-4-3-5-10-16(14)20-17-11-7-6-9-15(17)18;;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3,(H,19,20);2*1H |
InChIキー |
KYBYPCPSZPFYRZ-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC[NH2+]C1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



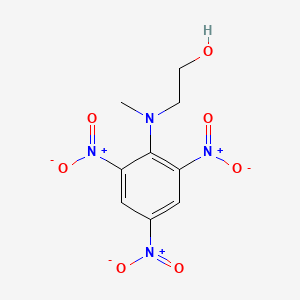

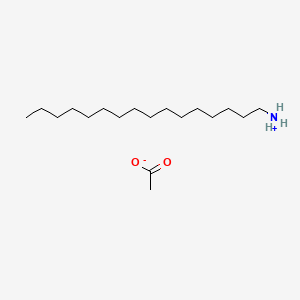


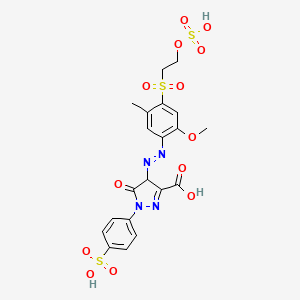

![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
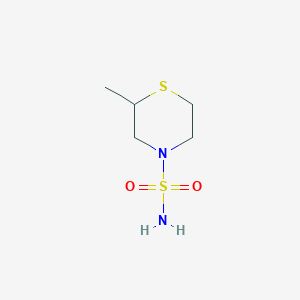
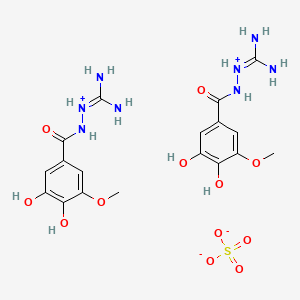
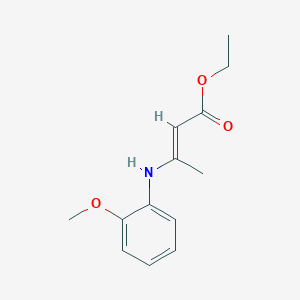

![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
